molecular formula C12H19N5 B11737972 1,4-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine

1,4-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine

Cat. No.: B11737972
M. Wt: 233.31 g/mol
InChI Key: AJYFLDMFKLMGMP-UHFFFAOYSA-N
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Description

1,4-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes two pyrazole rings substituted with methyl and propyl groups. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their diverse biological activities and structural properties .

Preparation Methods

The synthesis of 1,4-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine typically involves the following steps:

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1,4-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, polar solvents, and specific catalysts to enhance reaction rates and selectivity.

Scientific Research Applications

1,4-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.

    Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Pyrazole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anti-inflammatory, analgesic, and antitumor activities.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1,4-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, depending on the specific target and the context of the study .

Comparison with Similar Compounds

1,4-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine can be compared with other pyrazole derivatives, such as:

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

2,4-dimethyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C12H19N5/c1-4-5-17-9-11(8-15-17)7-13-12-10(2)6-14-16(12)3/h6,8-9,13H,4-5,7H2,1-3H3

InChI Key

AJYFLDMFKLMGMP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNC2=C(C=NN2C)C

Origin of Product

United States

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